3-Piperidin-1-ylsulfonylbenzamide
Description
3-Piperidin-1-ylsulfonylbenzamide is a sulfonamide derivative characterized by a benzamide core substituted with a piperidinylsulfonyl group. This compound is of interest in medicinal and organic chemistry due to its sulfonamide moiety, which is often associated with biological activity, particularly in enzyme inhibition and receptor modulation.
Properties
IUPAC Name |
3-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S/c13-12(15)10-5-4-6-11(9-10)18(16,17)14-7-2-1-3-8-14/h4-6,9H,1-3,7-8H2,(H2,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXOQOQIDTYHJHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Piperidin-1-ylsulfonylbenzamide typically involves the reaction of piperidine with a sulfonyl chloride derivative, followed by the introduction of the benzamide group. One common method includes:
Formation of Piperidin-1-ylsulfonyl Chloride: Piperidine reacts with chlorosulfonic acid to form piperidin-1-ylsulfonyl chloride.
Coupling with Benzamide: The piperidin-1-ylsulfonyl chloride is then reacted with benzamide in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
3-Piperidin-1-ylsulfonylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Piperidin-1-ylsulfonylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, inhibiting enzyme activity. The piperidine ring may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Observations :
- N,4-Dimethylbenzenesulfonamide lacks the piperidine ring and benzamide, reducing steric bulk and complexity .
- Methyl 3-benzenesulfonamidobenzoate introduces a methyl ester, enhancing lipophilicity compared to the carboxylic acid analog .
- The sulfonyl chloride derivative (CAS 920477-98-1) is more reactive, serving as a precursor for sulfonamide synthesis .
- The allyl-methylsulfonyl benzamide (CAS 2034895-73-1) features an extended alkyl chain with a methylsulfonyl group, likely improving membrane permeability and target engagement .
Physicochemical Properties
- Solubility : The carboxylic acid derivative (CAS 636-76-0) is expected to have higher aqueous solubility than the benzamide or ester analogs due to ionizable groups .
- Reactivity : Sulfonyl chlorides (e.g., CAS 920477-98-1) exhibit higher electrophilicity, making them suitable for covalent bonding in drug design .
- Lipophilicity : The methyl ester (CAS 636-76-0) and allyl-methylsulfonyl benzamide (CAS 2034895-73-1) show increased logP values compared to polar derivatives, favoring blood-brain barrier penetration .
Q & A
What are the standard synthetic routes for preparing 3-Piperidin-1-ylsulfonylbenzamide derivatives, and what critical reaction parameters must be controlled?
Basic Research Focus
The synthesis of this compound derivatives typically involves multi-step reactions. Key steps include:
- Sulfonamide Group Introduction : Reacting a benzamide precursor with piperidine sulfonyl chloride under basic conditions (e.g., using triethylamine or pyridine as a base) .
- Ring Formation : For heterocyclic derivatives (e.g., thiazole or pyridazine), cyclization reactions with hydrazine or thiourea derivatives are employed .
- Purification : Chromatography (normal-phase or reverse-phase) or crystallization is used to isolate the final product .
Critical Parameters : - Temperature control (e.g., avoiding exothermic side reactions during sulfonylation).
- Solvent selection (e.g., DMF for polar intermediates, dichloromethane for acid-sensitive reactions).
- Reaction time optimization to prevent over-functionalization .
How can researchers resolve contradictions in structural data (e.g., NMR vs. X-ray crystallography) for this compound analogs?
Advanced Research Focus
Discrepancies between spectroscopic and crystallographic data often arise from:
- Conformational Flexibility : The piperidine ring’s puckering (e.g., chair vs. boat conformations) can alter NMR chemical shifts .
- Dynamic Effects : Rotameric states of sulfonamide groups may lead to averaged NMR signals, while X-ray data capture static configurations .
Methodological Solutions : - Perform variable-temperature NMR to detect conformational equilibria.
- Use DFT calculations to correlate experimental NMR shifts with predicted low-energy conformers .
- Validate with complementary techniques like IR spectroscopy or mass spectrometry .
What strategies are effective for optimizing the reaction yield of this compound derivatives in multi-step syntheses?
Advanced Research Focus
Yield optimization requires systematic parameter screening:
- Catalyst Screening : Use palladium catalysts for cross-coupling steps or Lewis acids for regioselective sulfonylation .
- Solvent Optimization : Polar aprotic solvents (e.g., DMSO) enhance sulfonamide coupling efficiency .
- In-line Monitoring : Employ TLC or HPLC to track intermediate formation and adjust reaction times dynamically .
Case Study : In synthesizing (Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide, yields improved from 45% to 72% by replacing THF with DMF and using a slow-addition protocol for sulfonyl chloride .
How can researchers design this compound derivatives for selective biological activity (e.g., enzyme inhibition)?
Advanced Research Focus
Rational design involves:
- Pharmacophore Modeling : The sulfonamide group acts as a hydrogen-bond acceptor, while the piperidine ring contributes to lipophilicity and target binding .
- Substitution Patterns : Introducing electron-withdrawing groups (e.g., nitro or trifluoromethyl) on the benzamide ring enhances enzyme inhibition potency .
- Bioisosteric Replacement : Replace the piperidine ring with morpholine or thiomorpholine to modulate pharmacokinetic properties .
What analytical techniques are essential for characterizing this compound derivatives, and how should data be interpreted?
Basic Research Focus
Key Techniques :
- NMR Spectroscopy : - and -NMR confirm regiochemistry and detect impurities (e.g., residual solvents) .
- Mass Spectrometry : High-resolution MS validates molecular weight and detects side products (e.g., over-sulfonylated species) .
- X-ray Crystallography : Resolves ambiguities in stereochemistry and crystal packing effects .
Data Interpretation : - Cross-reference NMR coupling constants (-values) with predicted dihedral angles from computational models .
- Compare HPLC retention times with known standards to assess purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
